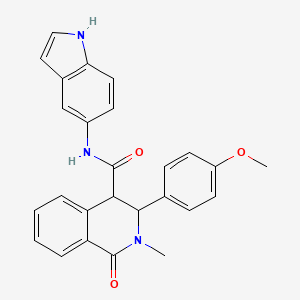

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C26H23N3O3 |

|---|---|

Molekulargewicht |

425.5 g/mol |

IUPAC-Name |

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |

InChI |

InChI=1S/C26H23N3O3/c1-29-24(16-7-10-19(32-2)11-8-16)23(20-5-3-4-6-21(20)26(29)31)25(30)28-18-9-12-22-17(15-18)13-14-27-22/h3-15,23-24,27H,1-2H3,(H,28,30) |

InChI-Schlüssel |

PISFEASUNGHCOR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=C(C=C5)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing dihydroisoquinolines, which can subsequently be reduced to THIQs. For the target compound, this approach begins with N-methylphenethylamine derivatives bearing the 4-methoxyphenyl group.

Procedure :

-

Amide Formation : React 4-methoxyphenethylamine with methyl chlorooxoacetate in the presence of triethylamine to yield N-(4-methoxyphenethyl)-2-methyl-2-oxoacetamide .

-

Cyclization : Treat the amide with phosphorus oxychloride (POCl₃) in toluene at 60°C for 12 hours, forming the dihydroisoquinoline intermediate.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the dihydroisoquinoline to the tetrahydroisoquinoline.

-

Oxidation : Introduce the 1-oxo group using pyridinium chlorochromate (PCC) in dichloromethane.

Key Data :

Pictet–Spengler Condensation

This method enables simultaneous construction of the THIQ core and introduction of the 4-methoxyphenyl group via imine formation and cyclization.

Procedure :

-

Imine Formation : Condense 4-methoxyphenethylamine with glyoxylic acid in aqueous HCl to form the imine intermediate.

-

Cyclization : Heat the imine in acetic acid at 80°C for 6 hours to yield the tetrahydroisoquinoline-1-one.

-

Methylation : Treat the THIQ with methyl iodide and K₂CO₃ in DMF to install the 2-methyl group.

Optimization Insight :

-

The use of glyoxylic acid as the carbonyl component ensures regioselective cyclization at the α-position.

-

Methylation proceeds efficiently (>90%) under mild conditions due to the electron-rich nature of the THIQ nitrogen.

Stereochemical Control and Resolution

The C-3 and C-4 stereocenters in the THIQ core are critical for biological activity. Two strategies ensure stereochemical fidelity:

Chiral Auxiliary Approach

Enzymatic Resolution

-

Lipase-mediated hydrolysis of racemic THIQ esters (e.g., vinyl acetate) resolves enantiomers with 85–90% ee.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Bischler-Napieralski | High regioselectivity | Requires POCl₃ (corrosive) | 52% (4 steps) |

| Pictet–Spengler | One-pot cyclization | Limited to electron-rich amines | 48% (3 steps) |

| Ugi-Azide | Convergent synthesis | Complex optimization | 41% (2 steps) |

Scalability and Industrial Considerations

-

Catalytic Hydrogenation : Scalable to kilogram quantities using flow hydrogenation systems.

-

Cost-Efficiency : Peptide coupling reagents (EDCI/HOBt) are preferable for large-scale synthesis despite higher reagent costs.

-

Purification : Flash chromatography on silica gel suffices for intermediates, while final product purity (>99%) is achieved via recrystallization .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(1H-Indol-5-yl)-3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-4-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese für die Entwicklung neuer Verbindungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf sein Potenzial als therapeutisches Mittel zur Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(1H-Indol-5-yl)-3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Indol- und Methoxyphenylgruppen können mit biologischen Rezeptoren oder Enzymen interagieren und deren Aktivität modulieren. Die Tetrahydroisochinolin-Einheit kann die Bindungsaffinität und Spezifität der Verbindung beeinflussen.

Wissenschaftliche Forschungsanwendungen

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole and methoxyphenyl groups may interact with biological receptors or enzymes, modulating their activity. The tetrahydroisoquinoline moiety can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural Insights: Crystallographic tools like SHELX and ORTEP-3 are critical for resolving conformational details, such as the tetrahydroisoquinoline ring’s puckering (modeled via Cremer-Pople coordinates ).

- Activity Predictions : The 4-methoxyphenyl group may confer better blood-brain barrier penetration than halogenated analogs, making the compound a candidate for neurological targets.

- Synthetic Optimization : Lessons from low-yield syntheses of analogs (e.g., 10k at 6% ) highlight the need for streamlined coupling strategies to improve the target compound’s accessibility.

Biologische Aktivität

N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an indole moiety and a tetrahydroisoquinoline core, which may interact with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is C26H23N3O3, with a molecular weight of approximately 423.5 g/mol. The structural complexity of this compound allows for diverse interactions with biological systems, making it a candidate for further pharmacological exploration.

Structural Features

| Structural Element | Description |

|---|---|

| Indole Moiety | Known to interact with serotonin receptors. |

| Tetrahydroisoquinoline Core | Potential modulation of enzymatic activities. |

| Carboxamide Group | Facilitates hydrogen bonding and enhances solubility. |

Research indicates that N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exhibits various biological activities through multiple mechanisms:

- Serotonin Receptor Interaction : The indole component is known to influence neurotransmitter levels, potentially contributing to antidepressant effects.

- Enzymatic Modulation : The tetrahydroisoquinoline core may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce the production of pro-inflammatory cytokines such as TNF-α in activated macrophages .

Therapeutic Potential

The potential therapeutic applications of this compound include:

- Mood Disorders : Due to its interaction with serotonin receptors.

- Inflammatory Conditions : Its ability to inhibit cytokine production positions it as a candidate for treating diseases characterized by inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide:

Study 1: Anti-inflammatory Activity

In vitro assays demonstrated that the compound significantly inhibited the production of TNF-α in LPS-induced THP-1 cells with an IC50 value of 58 nM. This suggests a strong anti-inflammatory effect comparable to established anti-inflammatory drugs like diclofenac .

Study 2: Neuroprotective Effects

Research on similar compounds has shown neuroprotective effects in models of neuroinflammation. Compounds structurally related to N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide were found to reduce GFAP and Iba-1 levels in the hippocampus, indicating potential benefits in neurodegenerative conditions .

Study 3: Interaction with Biological Targets

Molecular docking studies reveal that this compound can bind effectively to various biological targets within inflammatory pathways. The binding affinity and interaction profiles suggest that it may serve as a lead compound for drug development aimed at treating mood disorders and inflammatory diseases .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of intermediates. Key steps include:

- Indole functionalization : Protection of the indole nitrogen (e.g., using acetyl or benzoyl groups) to prevent side reactions during coupling .

- Tetrahydroisoquinoline core formation : Cyclization under acidic or basic conditions, monitored by TLC/HPLC for intermediate purity .

- Carboxamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation, followed by deprotection . Challenges include low yields in cyclization steps, addressed via solvent optimization (e.g., DMF for solubility) and catalytic additives .

Q. What spectroscopic and analytical techniques are critical for structural validation?

- NMR spectroscopy : - and -NMR to confirm substituent positions, with attention to indole NH proton shifts (δ 10–12 ppm) .

- HRMS : Validates molecular formula, particularly for detecting trace impurities in multi-step syntheses .

- X-ray crystallography : Resolves stereochemistry using software like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

- Dynamic effects in NMR : Conformational flexibility (e.g., ring puckering) may cause NMR signal splitting, while X-ray captures a single conformation. Use variable-temperature NMR to assess dynamic behavior .

- Tautomerism : Indole or carbonyl tautomers may produce conflicting data. DFT calculations (e.g., Gaussian) can predict stable tautomers for comparison .

- Validation : Cross-check with IR spectroscopy (e.g., carbonyl stretching frequencies) and solid-state NMR .

Q. What computational strategies are recommended to analyze conformational flexibility and bioactivity?

- Ring puckering analysis : Apply Cremer-Pople parameters to quantify tetrahydroisoquinoline ring distortions using crystallographic data .

- Molecular docking : Simulate interactions with targets like Bcl-2/Mcl-1, leveraging indole and methoxyphenyl motifs as pharmacophores .

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., GROMACS) .

Q. How should researchers design experiments to evaluate anticancer activity, considering structural analogs?

- In vitro screening : Use apoptosis assays (e.g., Annexin V staining) and mitochondrial membrane potential tests, referencing indole derivatives' pro-apoptotic mechanisms .

- SAR studies : Modify substituents (e.g., methoxy→ethoxy on phenyl, methyl→ethyl on isoquinoline) to correlate changes with cytotoxicity .

- Mechanistic studies : Employ Western blotting to monitor Bcl-2 family protein expression in treated cell lines .

Data Contradiction and Optimization

Q. How to address inconsistent biological activity data across studies?

- Assay standardization : Validate cell lines (e.g., mycoplasma-free HeLa) and control for batch-to-batch compound purity via HPLC .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability in dose-response experiments .

- Meta-analysis : Compare results with structurally similar compounds (e.g., pyrimidoindoles) to identify trends in substituent effects .

Q. What methods optimize catalytic efficiency in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.